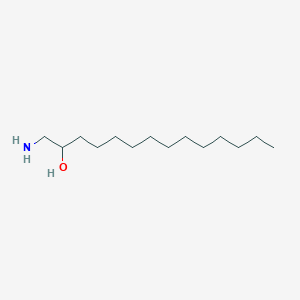
2,3-Dichloro-5-nitrobenzotrichloride
Overview
Description
2,3-Dichloro-5-nitrobenzotrichloride, also known as DNOC, is a widely used organic compound in scientific research. It is a colorless solid, and is used as an insecticide, herbicide, and fungicide. DNOC has been used in various fields of scientific research for many years, and its applications and advantages are still being explored.
Scientific Research Applications
2,3-Dichloro-5-nitrobenzotrichloride has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an insecticide, herbicide, and fungicide, and as a catalyst in the production of polymers. Additionally, 2,3-Dichloro-5-nitrobenzotrichloride has been used in the study of the biochemistry and physiology of organisms, and in the development of new drugs and therapies.
Mechanism of Action
2,3-Dichloro-5-nitrobenzotrichloride acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which can lead to a variety of physiological effects. Additionally, 2,3-Dichloro-5-nitrobenzotrichloride can act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2,3-Dichloro-5-nitrobenzotrichloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine, which can lead to an increase in muscle contraction, increased heart rate, and increased respiration. Additionally, 2,3-Dichloro-5-nitrobenzotrichloride has been found to inhibit the enzyme lipoxygenase, leading to a decrease in the production of leukotrienes, which can lead to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
2,3-Dichloro-5-nitrobenzotrichloride has several advantages and limitations when used in laboratory experiments. One advantage of 2,3-Dichloro-5-nitrobenzotrichloride is that it is a relatively stable compound, and can be stored for extended periods of time without degrading. Additionally, 2,3-Dichloro-5-nitrobenzotrichloride is a relatively inexpensive compound, making it a cost-effective reagent. However, 2,3-Dichloro-5-nitrobenzotrichloride is toxic, and should be handled with care in the laboratory.
Future Directions
There are several potential future directions for the use of 2,3-Dichloro-5-nitrobenzotrichloride in scientific research. One potential direction is the development of new drugs and therapies based on 2,3-Dichloro-5-nitrobenzotrichloride. Additionally, 2,3-Dichloro-5-nitrobenzotrichloride could be used to study the biochemical and physiological effects of acetylcholine and leukotrienes. Additionally, 2,3-Dichloro-5-nitrobenzotrichloride could be used to study the effects of insecticides, herbicides, and fungicides on organisms. Finally, 2,3-Dichloro-5-nitrobenzotrichloride could be used to develop new methods for synthesizing polymers.
properties
IUPAC Name |
1,2-dichloro-5-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFTVNNIEKOIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(Cl)(Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitrobenzotrichloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)


